2-Ethyl-5-phenyl-1H-pyrrole
Overview
Description
2-Ethyl-5-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. The presence of ethyl and phenyl substituents at the 2 and 5 positions, respectively, imparts unique chemical and physical properties to this compound. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine. For this compound, the starting materials would be 2-ethyl-1,4-diketone and aniline. The reaction is typically carried out under acidic conditions, often using acetic acid as a catalyst.
Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines. For instance, the reaction of 2-ethyl-3-phenylpropenal with ammonia or aniline under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as iron(III) chloride or ruthenium complexes can be employed to facilitate the cyclization reactions. The use of microwave irradiation or ultrasonic waves can also accelerate the reaction rates and improve product yields.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of 2-ethyl-5-phenylpyrrolidine.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) to form halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: 2-Ethyl-5-phenylpyrrolidine.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
2-Ethyl-5-phenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique electronic and optical properties.
Biology: The compound and its derivatives exhibit biological activity, making them useful in the study of enzyme inhibition and receptor binding.
Medicine: Pyrrole derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-phenyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitrogen atom in the pyrrole ring can form hydrogen bonds with biological targets, enhancing binding affinity. The ethyl and phenyl substituents can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyl-1H-pyrrole: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-(4-methylphenyl)-1H-pyrrole: Similar structure but with a methyl-substituted phenyl group.
2-Phenyl-1H-pyrrole: Lacks the ethyl substituent.
Uniqueness
2-Ethyl-5-phenyl-1H-pyrrole is unique due to the specific combination of ethyl and phenyl substituents, which influence its chemical reactivity and biological activity. The ethyl group increases the compound’s lipophilicity, enhancing its ability to interact with lipid membranes. The phenyl group contributes to the compound’s aromaticity and stability, making it a valuable scaffold for further chemical modifications.
Properties
IUPAC Name |
2-ethyl-5-phenyl-1H-pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h3-9,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPOGUNVDBTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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